(5-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol
Description
The compound (5-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at position 3, a tetrahydro-2H-pyran-4-yl substituent at position 5, and a hydroxymethyl (-CH₂OH) group at the 1-position. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the tetrahydro-pyran moiety may improve solubility and bioavailability compared to aromatic substituents .
Properties
IUPAC Name |
[5-(oxan-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c11-10(12,13)9-5-8(15(6-16)14-9)7-1-3-17-4-2-7/h5,7,16H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDWBKPUUNYHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol represents a novel structure within the pyrazole family, which has garnered attention for its diverse biological activities. The unique combination of a tetrahydro-pyran moiety and a trifluoromethyl group enhances its pharmacological potential.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 251.22 g/mol. The structural characteristics contribute to its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific compound has been studied for its effects on various biological pathways.
1. Anti-inflammatory Activity
Pyrazole compounds are known for their anti-inflammatory properties. In studies, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
2. Anticancer Properties
The compound has been evaluated for its potential as an ALK5 inhibitor, which plays a crucial role in cancer progression and fibrosis. One study reported that a related pyrazole derivative inhibited ALK5 autophosphorylation with an IC50 value of 25 nM, showcasing its potential in cancer therapy .
3. Antimicrobial Activity
Pyrazole derivatives have also been tested against various bacterial strains. Compounds from the same family showed promising results against E. coli and Bacillus subtilis, indicating potential as antimicrobial agents .
Case Studies
Several studies have highlighted the biological activities of pyrazole compounds:
Case Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Cancer Inhibition
A recent investigation into the anticancer properties of pyrazole derivatives revealed that specific compounds inhibited tumor growth in xenograft models without significant toxicity. This suggests a favorable therapeutic index for these compounds .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
Substituent Diversity: The tetrahydro-pyran group in the target compound replaces aromatic substituents (e.g., phenyl in celecoxib or phenoxy in ). The hydroxymethyl group (-CH₂OH) at the 1-position contrasts with sulfonamide (celecoxib) or phenol () groups, which are associated with hydrogen-bonding and target binding .
Trifluoromethyl (-CF₃) Group :
Analytical Characterization
- Elemental Analysis : Pyrazole derivatives (e.g., ) are routinely characterized via CHN analysis. Discrepancies in calculated vs. found values (e.g., C: 65.34% vs. 65.37% in ) highlight the importance of purity assessment for the target compound .
- Spectroscopy : ¹H/¹³C NMR and HRMS () are essential for confirming substituent positions and molecular integrity.
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
One of the primary methods involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, to assemble the pyrazole core with the tetrahydropyran substituent.
- Reagents and Catalysts : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex with dichloromethane, potassium carbonate or cesium carbonate as base, and ligands such as JohnPhos or dppf (1,1'-bis(diphenylphosphino)ferrocene).
- Solvents : Mixtures of N,N-dimethylformamide (DMF), water, 1,4-dioxane, or ethyl acetate.
- Temperature and Time : Reactions typically conducted at 45–80 °C for 4 to 16 hours under inert atmosphere (argon).
- Example Procedure : A boronic acid derivative of the pyrazole (e.g., 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) is reacted with a brominated aromatic compound in the presence of Pd catalyst and base, followed by purification via silica gel chromatography to yield the target compound with purity above 90% and yields ranging from 30% to over 70% depending on substrates and conditions.
Protection and Deprotection Strategies
- The tetrahydro-2H-pyran group often serves as a protecting group for hydroxyl functionalities during synthesis.
- Oxidative aromatization methods using iodine/alcohol media have been reported for related tetrahydro-2H-chromenone derivatives, which may be adapted for the preparation of trifluoromethyl-substituted heterocycles.
Representative Data Table of Preparation Conditions
Detailed Research Findings
- Catalyst Efficiency : The use of palladium complexes such as PdCl2(dppf)·CH2Cl2 and Pd2(dba)3 with appropriate phosphine ligands provides high catalytic activity and selectivity in cross-coupling reactions leading to the pyrazole derivatives.
- Base Selection : Potassium carbonate and cesium carbonate are effective bases that facilitate the coupling process by deprotonating intermediates and stabilizing catalytic species.
- Solvent Effects : Polar aprotic solvents like DMF and 1,4-dioxane combined with water enhance solubility and reaction rates.
- Reaction Atmosphere : Inert atmosphere (argon) is necessary to avoid catalyst deactivation and side reactions.
- Purification : Silica gel column chromatography using gradients of ethyl acetate and hexanes is the standard method to isolate pure compounds.
- Yields and Purity : Reported yields vary from moderate (30%) to high (>70%), with product purity confirmed by LCMS and NMR analyses.
Supporting Synthetic Concepts
- The trifluoromethyl group introduction is often achieved via pre-functionalized building blocks rather than direct trifluoromethylation.
- Protection of hydroxyl groups as tetrahydropyranyl ethers ensures stability during multi-step synthesis.
- Oxidative aromatization techniques may be employed in related systems to generate aromatic trifluoromethylated heterocycles efficiently.
- Patent literature suggests methods for related pyrazole derivatives preparation involving methyl hydrazine and trifluoromethyl ketone precursors, indicating possible synthetic analogies.
Q & A
Q. How to address discrepancies in biological activity between this compound and its non-fluorinated analogs?
- SAR analysis : Compare IC₅₀ values against carbonic anhydrase isoforms (CAH1, CAH2) to isolate the CF3 group’s contribution. Use fluorinated analogs (e.g., 4-fluorophenyl derivatives) as controls .
Tables
Q. Table 1. Comparative Synthesis Conditions for Pyrazole Derivatives
| Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine + KOH | Ethanol | None | 72–85 | |
| Hydrazine + AcOH | Glacial AcOH | None | 65–78 | |
| Hydrazine + HCl | Dioxane | None | 60–70 |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
